molecular formula C10H10N4O2S B2442734 1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea CAS No. 1396845-84-3

1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea

Cat. No. B2442734
CAS RN: 1396845-84-3
M. Wt: 250.28
InChI Key: GHOHIVDONRXHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation. The compound has gained significant attention in recent years due to its potential application in cancer therapy.

Scientific Research Applications

Corrosion Inhibition

A study by Yadav et al. (2015) on spiropyrimidinethiones, closely related to the target compound, revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The inhibitors demonstrated mixed inhibition behavior, with their adsorption on mild steel conforming to Langmuir's adsorption isotherm. Techniques such as scanning electron microscopy and density functional theory (DFT) were employed to characterize the surface morphology of the inhibited steel and to perform theoretical calculations, respectively (Yadav, Sinha, Kumar, & Sarkar, 2015).

Anticancer Activity

Gil et al. (2021) investigated the antiproliferative effects of AKF-D52, a synthetic phenoxypyrimidine urea derivative, on non-small cell lung cancer cells. The compound induced apoptosis through both caspase-dependent and caspase-independent pathways and showed potential as a therapeutic agent for lung cancer treatment. The study highlighted the efficacy and molecular mechanisms of AKF-D52, suggesting its role in mediating apoptosis and autophagy in cancer cells (Gil et al., 2021).

Antimicrobial Activity

Kumar et al. (2016) synthesized novel derivatives of the coumarin moiety with pyrimidin-4-yl and evaluated their antibacterial activity against various bacteria. The compounds exhibited promising antibacterial activity, suggesting their potential in developing new antimicrobial agents (Kumar, Shetty, Amrutha, Vaz, & Baby, 2016).

Chemical Sensing and Molecular Recognition

Bohne et al. (2005) explored N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) for its solvatochromism and fluorescence properties. This study demonstrated the compound's ability to detect analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions, highlighting its potential in chemical sensing and molecular recognition applications (Bohne, Ihmels, Waidelich, & Chang, 2005).

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-16-8-5-7(11-6-12-8)13-10(15)14-9-3-2-4-17-9/h2-6H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOHIVDONRXHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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